N-benzyl-2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-ethylacetamide
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Overview
Description
N-benzyl-2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-ethylacetamide is a complex organic compound that features a benzyl group, a chlorobenzyl sulfonyl group, and an indole moiety
Mechanism of Action
Target of Action
The primary targets of this compound are the Mitogen-activated protein kinase 1 (MAPK1) and Mitogen-activated protein kinase 10 (MAPK10) . These kinases play a crucial role in the MAP kinase signal transduction pathway, which is involved in various cellular processes such as proliferation, differentiation, and cell cycle progression .
Mode of Action
It is known that it interacts with its targets (mapk1 and mapk10) and potentially modulates their activity . This modulation can lead to changes in the cellular processes controlled by these kinases.
Biochemical Pathways
The compound’s interaction with MAPK1 and MAPK10 suggests that it may affect the MAP kinase signal transduction pathway . This pathway is involved in transmitting signals from receptors on the cell surface to DNA in the nucleus, leading to changes in gene expression and cellular responses. The downstream effects of this pathway modulation would depend on the specific cellular context and the nature of the initial signal.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific interactions with MAPK1 and MAPK10 and the subsequent changes in the MAP kinase signal transduction pathway . These effects could potentially include changes in cell proliferation, differentiation, and cell cycle progression.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-ethylacetamide typically involves multiple steps. The process begins with the preparation of the indole core, followed by the introduction of the benzyl and chlorobenzyl sulfonyl groups. The final step involves the attachment of the N-ethylacetamide group. Common reagents used in these reactions include benzyl chloride, chlorobenzyl sulfonyl chloride, and ethyl acetate. The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to handle the complex synthesis process. The use of catalysts and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-ethylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position, leading to the formation of benzylic alcohols or carboxylic acids.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and chlorobenzyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under specific conditions, such as controlled temperatures and inert atmospheres, to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzylic alcohols or carboxylic acids, while reduction can produce sulfides or thiols.
Scientific Research Applications
N-benzyl-2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-ethylacetamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide
- Benzyl chloride
- Chlorobenzyl sulfonyl chloride
Uniqueness
N-benzyl-2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-ethylacetamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its indole core and sulfonyl group contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.
Biological Activity
N-benzyl-2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-ethylacetamide, commonly referred to as NBMI, is a compound of significant interest in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, experimental findings, and potential applications.
- Molecular Formula: C26H25ClN2O3S
- Molecular Weight: 481.01 g/mol
- CAS Number: 893285-95-5
- IUPAC Name: N-benzyl-2-[3-[(3-chlorophenyl)methylsulfonyl]indol-1-yl]-N-ethylacetamide
NBMI exhibits its biological effects primarily through its ability to chelate heavy metals and mitigate oxidative stress. The indole moiety is known for its interactions with various biological receptors, influencing signaling pathways related to cell survival and apoptosis.
Heavy Metal Chelation
NBMI has been shown to bind effectively with toxic heavy metals such as mercury and lead, forming stable complexes that reduce their bioavailability and toxicity. This property is particularly important in detoxification processes:
Metal Ion | Binding Affinity | Toxicity Reduction |
---|---|---|
Mercury | High | Significant |
Lead | Moderate | Moderate |
Antioxidant Activity
Research indicates that NBMI possesses strong antioxidant properties. It reduces oxidative stress by scavenging free radicals and enhancing cellular defense mechanisms. This activity is crucial in protecting cells from damage caused by reactive oxygen species (ROS).
Research Findings
Several studies have investigated the biological properties of NBMI:
-
In Vitro Studies:
- A study demonstrated that NBMI significantly reduced oxidative damage in neuronal cells exposed to heavy metals, suggesting its potential neuroprotective effects.
- Another study highlighted its ability to inhibit apoptosis in cancer cell lines, indicating possible anticancer properties.
-
In Vivo Studies:
- Animal models treated with NBMI showed decreased levels of heavy metal accumulation in tissues, correlating with improved organ function and reduced toxicity symptoms.
Neuroprotective Effects
A notable case study involved the administration of NBMI in a rodent model of mercury poisoning. The results indicated that NBMI treatment led to a marked decrease in mercury levels in the brain and significant improvement in cognitive function compared to untreated controls.
Anticancer Potential
In a separate study focusing on breast cancer cell lines, NBMI exhibited cytotoxic effects at micromolar concentrations, leading to cell cycle arrest and apoptosis. The mechanism was linked to the induction of oxidative stress beyond the cells' antioxidant capacity.
Toxicity and Safety Profile
While NBMI shows promise as a therapeutic agent, its safety profile remains under investigation. Preliminary studies indicate low toxicity levels; however, comprehensive toxicological assessments are necessary to establish safe dosage ranges for potential clinical applications.
Future Directions
The ongoing research aims to explore:
- The full spectrum of biological activities associated with NBMI.
- Its efficacy in clinical settings for heavy metal detoxification and cancer therapy.
- The development of derivatives with enhanced potency and selectivity.
Properties
IUPAC Name |
N-benzyl-2-[3-[(3-chlorophenyl)methylsulfonyl]indol-1-yl]-N-ethylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25ClN2O3S/c1-2-28(16-20-9-4-3-5-10-20)26(30)18-29-17-25(23-13-6-7-14-24(23)29)33(31,32)19-21-11-8-12-22(27)15-21/h3-15,17H,2,16,18-19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUAHYAPTWPUMGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.